Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pharmaceuticals, insecticides, and polymers .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates can generally be synthesized by reacting an alcohol with urea in the presence of heat . Another common method involves the reaction of ammonia with an organic isocyanate .Molecular Structure Analysis
The compound contains a cyclohexane ring, which is a six-membered carbon ring. The conformation of cyclohexane is important for its chemical properties. The most stable conformation is the chair conformation, where all the carbon-carbon bonds are staggered .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, carbamates generally have moderate to high solubility in water and are stable under normal temperatures and pressures .Scientific Research Applications
Chemical Synthesis and Reactions
Preparation of β-and γ-lactams : Methyl 1-{[(2-methylpropyl)carbamoyl]amino}cyclohexanecarboxylate derivatives are used in the synthesis of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes (Bella, Jackson, & Walton, 2004). This process involves the generation of aminoacyl radicals, followed by cyclisations to yield N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones.
Kinetic EPR Study of Radicals : The dissociation of 1-carbamoyl-1-methylcyclohexa-2,5-dienyl radicals to produce aminoacyl radicals is characterized by EPR spectroscopy. This study offers insights into the rates and mechanisms of the dissociation process (Bella, Jackson, & Walton, 2002).
Aminocarbonylation Reactions : The compound is utilized in aminocarbonylation reactions involving iodobenzene and iodoalkenes with amino acid esters. This process is significant in synthesizing 2-oxo-carboxamide type derivatives and carboxamides (Müller et al., 2005).
Synthesis of Imine Compounds : In studies exploring the reaction of 3-amino-2-carbamoylthiophene with cycloalkanones, this compound is used to form 2-carbamoyl-3-cycloalkylidenaminothiophenes, important in synthesizing various imines (Klemm, Wang, & Hawkins, 1995).
Carbamoylation in Biochemistry : The compound is involved in carbamoylation reactions with amino acids, peptides, and proteins. This process is crucial in understanding the physiological effects of nitrosoureas and protein modifications (Wheeler, Bowdon, & Struck, 1975).
Synthesis of Phosphonic Acids : It is also used in synthesizing diethylesters of 1-methyl-1-(N-substituted carbamoyl- or thiocarbamoyl-amino)-alkane-phosphonic acids. These compounds have potential applications in various biochemical processes (Lachkova, Petrov, & Hussein, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-(2-methylpropylcarbamoylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)9-14-12(17)15-13(11(16)18-3)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVOSPIGOQJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1(CCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.